Alverine citrate is the citrate salt of alverine, a chemical compound with the formula C20H27NO3. [] It is primarily recognized as a medication used to alleviate symptoms associated with Irritable Bowel Syndrome (IBS). [] Impurities in pharmaceutical compounds like alverine citrate are chemical variants arising during synthesis, degradation, or storage. [] These impurities can impact drug efficacy and safety and necessitate careful monitoring and control. []
Alverine Citrate Impurity E is a chemical compound associated with the pharmaceutical agent alverine citrate, which is primarily utilized for its antispasmodic properties to relieve abdominal pain and discomfort. Alverine citrate is often prescribed for conditions such as irritable bowel syndrome and other gastrointestinal disorders. Impurity E refers to a specific byproduct that may arise during the synthesis of alverine citrate, highlighting the importance of purity in pharmaceutical formulations.
Alverine citrate itself is derived from a combination of alverine, a synthetic compound, and citric acid. Its impurities, including Impurity E, can originate from various stages of synthesis, storage, or degradation processes. The identification and characterization of these impurities are critical for ensuring the safety and efficacy of the final pharmaceutical product.
Alverine citrate is classified as an antispasmodic agent. Impurity E falls under the category of pharmaceutical impurities, which are unwanted substances that can affect the quality and safety of drug products. Regulatory bodies like the Food and Drug Administration and the European Medicines Agency have stringent guidelines regarding permissible levels of impurities in pharmaceutical preparations.
The synthesis of alverine citrate typically involves several chemical reactions, including the esterification of alverine with citric acid. The formation of impurities such as Impurity E can occur due to incomplete reactions, side reactions, or degradation products.
The molecular structure of alverine citrate consists of an alverine moiety linked to a citrate group. The specific structure of Impurity E may vary depending on its formation pathway during synthesis.
The formation of Alverine Citrate Impurity E can be attributed to several chemical reactions during synthesis:
Analytical methods are essential for monitoring these reactions during synthesis to minimize impurity levels in the final product.
Alverine citrate acts primarily by relaxing smooth muscle in the gastrointestinal tract. Its mechanism involves:
Research indicates that the effectiveness of alverine citrate in alleviating spasms correlates with its ability to reduce intracellular calcium levels in smooth muscle tissues.
Relevant analyses include stability studies under various environmental conditions to assess the integrity of both alverine citrate and its impurities over time.
Alverine citrate is primarily used in clinical settings for:
Research continues into optimizing formulations that minimize impurities like Impurity E while maximizing therapeutic efficacy. This focus on purity is essential for ensuring patient safety and drug effectiveness in therapeutic applications.
Pharmaceutical impurities in antispasmodic drugs like alverine citrate arise during synthesis, storage, or degradation, potentially impacting drug efficacy and safety. These impurities—classified as starting materials, intermediates, byproducts, or degradation products—require stringent control due to their potential biological activity. In alverine citrate synthesis, the tertiary amine structure necessitates complex alkylation steps, generating structurally related impurities such as Impurity E. Regulatory authorities mandate identification and quantification of impurities exceeding threshold levels (typically >0.1%), driving the need for advanced analytical methodologies. For antispasmodics targeting gastrointestinal smooth muscle, uncontrolled impurities may alter receptor binding profiles, underscoring the therapeutic relevance of impurity profiling [3] [5].
Impurity profiling is integral to meeting global regulatory standards (e.g., ICH Q3A/B, USP, EP). Alverine Citrate Impurity E (CAS 878784-75-9), specified in pharmacopeial monographs, must be monitored to ensure drug quality. Suppliers emphasize its role in "analytical method development, method validation (AMV), Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production" [1]. Non-compliance risks regulatory rejection, as impurities reflect manufacturing inconsistencies. The European Pharmacopoeia’s Alverine Citrate monograph (No. 2156) designates Impurity E as a certified reference material (CRS), highlighting its regulatory significance [8]. Consequently, manufacturers supply this impurity with comprehensive characterization data, including HPLC chromatograms and spectroscopic validation, to satisfy compliance requirements [4] [5].
Table 1: Key Alverine Citrate Impurities
Designation | Chemical Name | CAS No. | Molecular Weight |
---|---|---|---|
Impurity A | 1-Chloro-3-phenylpropane | 104-52-9 | 154.64 g/mol |
Impurity B | 3-Phenylpropan-1-ol | 122-97-4 | 136.19 g/mol |
Impurity C | N-Ethyl-3-phenylpropan-1-amine HCl | 13125-63-8 | 199.72 g/mol |
Impurity E | Tris-(3-phenyl-propyl)-amine HCl | 878784-75-9 | 408.02 g/mol |
Impurity E (free base) | 3-Phenyl-N,N-bis(3-phenylpropyl)propan-1-amine | 408309-07-9 | 371.57 g/mol |
Alverine citrate is a smooth muscle relaxant used for gastrointestinal disorders (e.g., irritable bowel syndrome) and dysmenorrhea. Pharmacologically, it antagonizes 5-HT1A receptors, reducing rectal hypersensitivity and visceral pain [2] [10]. Its synthesis involves N-alkylation of 3-phenylpropylamine intermediates, where over-alkylation generates Impurity E—a tris-alkylated tertiary amine (C27H33N·HCl). This impurity forms when stoichiometric imbalances during ethylamine coupling promote trisubstitution instead of disubstitution. The structural similarity between alverine and Impurity E complicates separation, necessitating optimized chromatographic methods. Additionally, the citrate salt formation (CAS 5560-59-8) introduces acid-catalyzed degradation risks, further amplifying impurity generation during storage [3] [5] [9].
Table 2: Synthesis-Related Challenges Generating Impurity E
Stage | Target Product | Impurity E Formation Pathway |
---|---|---|
Alkylation | N-Ethyl-N,N-dipropylamine | Trisubstitution via excess 3-phenylpropyl halide |
Purification | Crystalline alverine citrate | Co-precipitation due to structural homology |
Storage | Stable citrate salt | Acid-catalyzed rearrangement of intermediates |
Diagram: Synthetic Pathway to Alverine Citrate and Impurity E
Step 1: Ethylamine + 2×(3-Phenylpropyl chloride) → Alverine precursor (Side reaction: Ethylamine + 3×(3-Phenylpropyl chloride) → Impurity E) Step 2: Citric acid salt formation → Alverine citrate
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1